molecular formula C14H17ClO5 B7762488 Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate

Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate

Cat. No.: B7762488
M. Wt: 300.73 g/mol
InChI Key: ZJFWTBJDWLNXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate is a chemical compound with the molecular formula C14H17ClO5 and a molecular weight of 300.73 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate typically involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ethyl 2-(2-chloro-6-ethoxy-4-carboxyphenoxy)propanoate.

    Reduction: Ethyl 2-(2-chloro-6-ethoxy-4-hydroxymethylphenoxy)propanoate.

    Substitution: Ethyl 2-(2-amino-6-ethoxy-4-formylphenoxy)propanoate (when reacted with an amine).

Scientific Research Applications

Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of enzyme interactions and inhibition.

    Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate can be compared with other esters and phenoxy compounds:

    Ethyl 2-(2-chloro-4-formylphenoxy)propanoate: Lacks the ethoxy group, which may affect its reactivity and applications.

    Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate: Lacks the chloro group, which may influence its chemical behavior and biological activity.

    Ethyl 2-(2-chloro-6-ethoxyphenoxy)propanoate:

Properties

IUPAC Name

ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO5/c1-4-18-12-7-10(8-16)6-11(15)13(12)20-9(3)14(17)19-5-2/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFWTBJDWLNXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.